4-Hydroxy-6-methylpyrimidine
Overview
Description
4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol, is a heterocyclic compound . It is used in the preparation of antitumor compounds based on adenine . It is also used in the synthesis of novel purimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methylpyrimidine is C5H6N2O . The molecular weight is 110.11 g/mol . The SMILES string representation is Cc1cc(O)ncn1 . The InChI representation is 1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) .
Physical And Chemical Properties Analysis
4-Hydroxy-6-methylpyrimidine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point is between 145-150 degrees Celsius .
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 4-Hydroxy-6-methylpyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects are evaluated in mouse peritoneal cells via in vitro NO analysis .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of Azo Derivatives
- Summary of Application: 4,6-Dihydroxy-2-methylpyrimidine is used in the synthesis of azo derivatives . These azo compounds are important in dyes and pigments .
- Methods of Application: The azo derivatives are prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methylpyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
- Results or Outcomes: The chemical structures of these dyes were confirmed using various spectroscopic techniques . The dyes show positive solvatochromism in certain solvents .
3. Synthesis of 4,6-Dichloro-2-methyl-pyrimidine
- Summary of Application: 4,6-Dihydroxy-2-methylpyrimidine is used in the preparation of 4,6-dichloro-2-methyl-pyrimidine .
- Methods of Application: The specific synthesis methods are not detailed in the source .
- Results or Outcomes: The product, 4,6-dichloro-2-methyl-pyrimidine, is obtained .
4. Analysis of Thyreostatics
- Summary of Application: 4-Hydroxy-2-mercapto-6-methylpyrimidine is used in capillary zone electrophoresis for the analysis of thyreostatics .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The analysis of thyreostatics is achieved using capillary zone electrophoresis .
5. Preparation of 2-Mercaptoethanol
- Summary of Application: 4-Hydroxy-2-mercapto-6-methylpyrimidine is used in the preparation of 2-Mercaptoethanol .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The product, 2-Mercaptoethanol, is obtained .
6. Synthesis of Barbiturates
Safety And Hazards
4-Hydroxy-6-methylpyrimidine is harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Personal protective equipment/face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .
Relevant Papers
Several papers were found related to 4-Hydroxy-6-methylpyrimidine. These include studies on the synthesis of substituted pyridines , spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and large-scale solvent-free chlorination of hydroxy-pyrimidines . These papers provide valuable insights into the properties and potential applications of 4-Hydroxy-6-methylpyrimidine.
properties
IUPAC Name |
4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063056 | |
Record name | 6-Methyl-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methylpyrimidine | |
CAS RN |
3524-87-6 | |
Record name | 6-Methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-6-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Hydroxy-6-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Hydroxy-6-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.